Dichloromethyl methyl ether

Catalog No.
S702725
CAS No.
4885-02-3
M.F
C2H4Cl2O
M. Wt
114.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethyl methyl ether

CAS Number

4885-02-3

Product Name

Dichloromethyl methyl ether

IUPAC Name

dichloro(methoxy)methane

Molecular Formula

C2H4Cl2O

Molecular Weight

114.96 g/mol

InChI

InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3

InChI Key

GRTGGSXWHGKRSB-UHFFFAOYSA-N

SMILES

COC(Cl)Cl

Synonyms

1,1-Dichlorodimethyl Ether; 1,1-Dichloromethyl Methyl Ether; Chloromyl; Dichloromethoxymethane; Dichloromethyl Methyl Ether; Methoxydichloromethane; Methyl α,α-dichloromethyl Ether; NSC 91480; α,α-Dichloromethyl Methyl Ether

Canonical SMILES

COC(Cl)Cl

The exact mass of the compound Dichloromethyl methyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91480. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichloromethyl methyl ether (CAS 4885-02-3) is a highly reactive electrophilic formylating agent utilized primarily in the Rieche formylation of electron-rich aromatic compounds[1]. Functioning as a formyl source when activated by Lewis acids such as TiCl4, it enables the direct synthesis of complex aldehydes and specialized intermediates [1]. In procurement contexts, it is evaluated against traditional Vilsmeier-Haack (POCl3/DMF) reagents based on its ability to operate under milder thermal conditions (0°C to room temperature) in standard organic solvents like dichloromethane [1]. Its primary value driver is its quantified regioselectivity and yield in the functionalization of sterically hindered or highly activated polysubstituted arenes, making it a critical precursor in pharmaceutical synthesis, porphyrin chemistry, and advanced materials development [1].

Generic substitution with the industry-standard Vilsmeier-Haack reagent (POCl3/DMF) or the Duff reaction (hexamethylenetetramine) frequently fails when processing highly activated or polysubstituted phenols [1]. Vilsmeier-Haack conditions often yield complex, difficult-to-separate mixtures of regioisomers and diformylated byproducts, severely depressing the isolated yield of the target ortho-formylated precursor [1]. Furthermore, Vilsmeier formylation requires harsh reaction environments, vigorous mechanical stirring, and generates hazardous phosphorus waste streams. Consequently, substituting dichloromethyl methyl ether with these generic alternatives leads to yield losses, increased downstream chromatographic purification costs, and reduced batch-to-batch reproducibility in the synthesis of sensitive pharmaceutical intermediates [1].

Yield and Regioselectivity in Polysubstituted Phenol Formylation

In the formylation of highly activated substrates such as 3,5-dimethoxyphenol, traditional Vilsmeier-Haack conditions produce a complex mixture, yielding only 11% of the desired 2-formyl derivative alongside 52% of the 4-formyl isomer and 1% diformylated byproduct [1]. In direct contrast, utilizing dichloromethyl methyl ether with TiCl4 at 0°C affords the 2-formyl-3,5-dimethoxyphenol in up to 94% yield with an 82:18 regioselectivity ratio favoring the ortho position, and completely suppresses diformylation [1].

Evidence DimensionIsolated yield and regioselectivity of 2-formyl-3,5-dimethoxyphenol
Target Compound DataUp to 94% yield (82:18 ortho/para ratio), 0% diformylation
Comparator Or BaselineVilsmeier-Haack (POCl3/DMF): 11% yield of 2-formyl, 52% 4-formyl, 1% diformyl
Quantified Difference8.5-fold increase in target isomer yield; complete elimination of diformylation
ConditionsTiCl4 (2.2 equiv), Dichloromethyl methyl ether (1.1 equiv), DCM, 0°C vs. standard POCl3/DMF

Eliminates costly downstream chromatographic separations and maximizes the recovery of high-value ortho-formylated precursors for pharmaceutical handles.

Suppression of Diformylation in Highly Activated Arenes

Highly electron-rich aromatics, such as 3,4,5-trimethoxyphenol, are prone to over-reaction (diformylation) when subjected to standard formylating agents[1]. When reacted with dichloromethyl methyl ether in the presence of TiCl4, the reaction exclusively yields 2-formyl-3,4,5-trimethoxyphenol in high yield with zero detected 2,6-diformyl derivatives [1]. The coordination of TiCl4 with the methoxy groups and the ether reagent tightly controls the electrophilic attack, preventing the secondary formylation events that reduce yields in alternative methods[1].

Evidence DimensionFormation of diformylated byproducts
Target Compound Data0% diformylation detected
Comparator Or BaselineStandard formylating agents (prone to diformylation in trimethoxy systems)
Quantified DifferenceAbsolute suppression of secondary formylation
ConditionsTiCl4, Dichloromethyl methyl ether, DCM

Ensures strict batch-to-batch reproducibility and minimizes waste when synthesizing highly sensitive, multi-substituted aromatic building blocks.

Processability and Avoidance of Hazardous Byproducts in Heterocycle Synthesis

The formylation of pyrrole derivatives, such as ethyl 1H-pyrrole-2-carboxylate, using the Vilsmeier-Haack reagent results in a mixture of substituted products and generates hazardous phosphorus-containing byproducts that complicate large-scale synthesis [1]. Dichloromethyl methyl ether provides a regioselective alternative that operates cleanly under mild conditions, avoiding the generation of phosphorus waste and the need for high-boiling solvents [1].

Evidence DimensionProcess conditions and waste generation
Target Compound DataMild conditions (0°C to RT in DCM), no phosphorus waste
Comparator Or BaselineVilsmeier-Haack reagent (POCl3/DMF)
Quantified DifferenceElimination of phosphorus byproducts and high-boiling solvent requirements
ConditionsFormylation of pyrrole-2-carboxylates and related heterocycles

Lowers infrastructure requirements, simplifies aqueous workup, and reduces hazardous waste disposal costs in industrial scale-up.

Synthesis of Solid-Phase Peptide Synthesis (SPPS) Handles

Dichloromethyl methyl ether is utilized for synthesizing ortho-formylated electron-rich phenols (e.g., 2-formyl-3,5-dimethoxyphenol), which are critical precursors for backbone amide linker (BAL) handles in solid-phase chemistry[1]. Its ability to prevent diformylation and maximize ortho-selectivity directly translates to higher purity and lower costs for these specialized acid-labile handles [1].

Regioselective Formylation of Porphyrins and Pyrroles

In the development of advanced porphyrin analogues, chemosensors, and functionalized pyrroles, generic formylation often yields inseparable mixtures [2]. Dichloromethyl methyl ether allows for the precise, regioselective introduction of formyl groups onto pyrrole cores without the generation of disruptive phosphorus byproducts, streamlining the synthesis of complex macrocycles [2].

Friedel-Crafts-Type Formylation of Sterically Hindered Arenes

For the formylation of polysubstituted benzenes (such as methoxy- and methylbenzenes) where Vilsmeier-Haack conditions fail due to steric hindrance or electronic over-activation, the Rieche formylation utilizing dichloromethyl methyl ether and a Lewis acid (TiCl4 or SnCl4) provides a reliable, high-yield pathway under mild, scalable conditions [1].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 207 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.58%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H332 (74.4%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (98.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.03%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (98.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (76.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

4885-02-3

Wikipedia

Dichloromethyl methyl ether

General Manufacturing Information

Methane, dichloromethoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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